molecular formula C9H11BrSZn B14873401 4-(Isopropylthio)phenylZinc bromide

4-(Isopropylthio)phenylZinc bromide

Cat. No.: B14873401
M. Wt: 296.5 g/mol
InChI Key: LENFPRHRODYIGG-UHFFFAOYSA-M
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Description

4-(Isopropylthio)phenylZinc bromide is an organozinc compound that is widely used in organic synthesis. It is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in various chemical reactions. This compound is particularly useful in cross-coupling reactions, where it serves as a nucleophilic partner.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Isopropylthio)phenylZinc bromide can be synthesized through the reaction of 4-(isopropylthio)phenylmagnesium bromide with zinc bromide. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent the compound from reacting with moisture or oxygen .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or crystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-(Isopropylthio)phenylZinc bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds, sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Isopropylthio)phenylZinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Isopropylthio)phenylZinc bromide involves its role as a nucleophilic reagent in cross-coupling reactions. The compound reacts with electrophilic partners, such as aryl halides, in the presence of a palladium catalyst. The palladium catalyst facilitates the formation of a carbon-carbon bond through a series of steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc bromide
  • 4-Methylphenylzinc bromide
  • 4-Methoxyphenylzinc bromide

Uniqueness

4-(Isopropylthio)phenylZinc bromide is unique due to the presence of the isopropylthio group, which imparts specific reactivity and selectivity in chemical reactions. This functional group can influence the electronic properties of the compound, making it particularly useful in certain synthetic applications .

Properties

Molecular Formula

C9H11BrSZn

Molecular Weight

296.5 g/mol

IUPAC Name

bromozinc(1+);propan-2-ylsulfanylbenzene

InChI

InChI=1S/C9H11S.BrH.Zn/c1-8(2)10-9-6-4-3-5-7-9;;/h4-8H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

LENFPRHRODYIGG-UHFFFAOYSA-M

Canonical SMILES

CC(C)SC1=CC=[C-]C=C1.[Zn+]Br

Origin of Product

United States

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